N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide
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Overview
Description
N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a trifluoromethyl group and a pyrrolo[2,3-d]pyrimidine core, which contribute to its distinct chemical properties.
Preparation Methods
Chemical Reactions Analysis
N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biological processes. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide can be compared with other similar compounds, such as:
Trametinib: A kinase inhibitor with a similar pyrrolo[2,3-d]pyrimidine core.
N-(3-((3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl)amino)phenyl)acetamide: Another compound with a similar structure but different functional groups.
2-Furancarboxamide, N-[2,3,4,5,6,7-hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-1H-pyrrolo[2,3-d]pyrimidin-5-yl]: A compound with a similar pyrrolo[2,3-d]pyrimidine core but different substituents.
Properties
Molecular Formula |
C17H15F3N4O4 |
---|---|
Molecular Weight |
396.32 g/mol |
IUPAC Name |
N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide |
InChI |
InChI=1S/C17H15F3N4O4/c1-8-5-4-6-9(7-8)12(25)22-16(17(18,19)20)10-11(21-14(16)27)23(2)15(28)24(3)13(10)26/h4-7H,1-3H3,(H,21,27)(H,22,25) |
InChI Key |
DJEGZCHXDWXLEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2(C3=C(NC2=O)N(C(=O)N(C3=O)C)C)C(F)(F)F |
Origin of Product |
United States |
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